molecular formula C11H20N2O2 B2624840 1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1090928-54-3

1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2624840
CAS No.: 1090928-54-3
M. Wt: 212.293
InChI Key: KOHDAQPHAQLAIY-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic synthesis are also explored for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones

Uniqueness

1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(14)12-5-7-13(8-6-12)10(15)11(2,3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHDAQPHAQLAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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